molecular formula C9H8BrN3O2 B13053261 Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate

Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate

Cat. No.: B13053261
M. Wt: 270.08 g/mol
InChI Key: WBWFKKNSRCJFRA-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate is a chemical compound that belongs to the class of benzo-triazole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the benzo-triazole ring and a methyl ester group attached to the 2-position of the triazole ring. Benzo-triazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate typically involves the following steps:

    Formation of the Benzo-triazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzo-triazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable nitrile under acidic conditions.

    Bromination: The benzo-triazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The final step involves the esterification of the triazole ring with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding benzo-triazole derivative without the bromine atom.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted benzo-triazole derivatives.

    Reduction: Formation of the de-brominated benzo-triazole compound.

    Oxidation: Formation of oxidized benzo-triazole derivatives with additional functional groups.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Benzo-triazole derivatives have shown promise in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds .

Industry

In the industrial sector, this compound can be used in the development of materials with specific properties, such as semiconductors and polymers. Its structural features contribute to the stability and functionality of these materials .

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the ester group can interact with molecular targets, affecting their activity and leading to therapeutic effects. The exact pathways and molecular targets vary based on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate is unique due to the presence of both the bromine atom and the ester group, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Biological Activity

Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the bromination of benzo[d][1,2,3]triazole derivatives followed by esterification processes. The detailed synthetic routes can vary based on the desired purity and yield. For example, one study detailed the synthesis of related benzotriazole compounds through diazonium coupling reactions, which could be adapted for this compound .

Antimicrobial Activity

Research has shown that compounds containing benzotriazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that related benzotriazole derivatives possess antibacterial and antifungal activities against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria . The presence of halogen substituents, such as bromine in this compound, is believed to enhance these biological activities.

Antioxidant Properties

The antioxidant potential of triazole derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. The mechanism often involves the ability of the triazole ring to stabilize radical species .

Neuroprotective Effects

Some studies have suggested that benzotriazole derivatives may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This inhibition can potentially lead to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive functions and may have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

StudyFindings
Study 1 Investigated the antibacterial activity of various benzotriazole compounds; this compound showed significant inhibition against MRSA with MIC values comparable to standard antibiotics .
Study 2 Explored the neuroprotective potential through AChE inhibition assays; results indicated that the compound could enhance cognitive function in vitro by increasing acetylcholine levels .
Study 3 Evaluated antioxidant activity using DPPH radical scavenging assays; this compound demonstrated moderate antioxidant capacity .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as AChE or bacterial enzymes critical for survival.
  • Radical Scavenging : The triazole ring can undergo redox reactions that neutralize free radicals.
  • Membrane Interaction : The lipophilic nature of the compound allows it to interact with cellular membranes, potentially disrupting bacterial cell integrity or modulating neuronal signaling.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 2-(5-bromobenzotriazol-2-yl)acetate

InChI

InChI=1S/C9H8BrN3O2/c1-15-9(14)5-13-11-7-3-2-6(10)4-8(7)12-13/h2-4H,5H2,1H3

InChI Key

WBWFKKNSRCJFRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1N=C2C=CC(=CC2=N1)Br

Origin of Product

United States

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